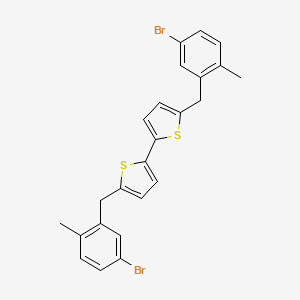
5,5'-Bis(5-bromo-2-methylbenzyl)-2,2'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Bis(5-bromo-2-methylbenzyl)-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes. Bithiophenes are known for their applications in organic electronics, such as organic photovoltaics and organic light-emitting diodes (OLEDs). The presence of bromine atoms and methyl groups in the benzyl rings can influence the compound’s reactivity and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(5-bromo-2-methylbenzyl)-2,2’-bithiophene typically involves the following steps:
Coupling Reaction: The bithiophene core can be constructed using a coupling reaction such as the Stille or Suzuki coupling. These reactions involve the use of palladium catalysts and appropriate organometallic reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the bromine atoms or the thiophene rings.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex organic molecules.
Biology: Potential use in bioorganic chemistry for studying interactions with biological molecules.
Medicine: Investigated for its potential in drug development or as a diagnostic tool.
Industry: Used in the development of organic electronic materials, such as semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action for 5,5’-Bis(5-bromo-2-methylbenzyl)-2,2’-bithiophene would depend on its specific application. In organic electronics, its role might involve charge transport and light absorption/emission. The molecular targets and pathways would be related to its interaction with other organic molecules or materials in the device.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bithiophene: The parent compound without the bromine and methyl substitutions.
5,5’-Dibromo-2,2’-bithiophene: Similar structure but without the methyl groups.
5,5’-Bis(2-methylbenzyl)-2,2’-bithiophene: Similar structure but without the bromine atoms.
Uniqueness
5,5’-Bis(5-bromo-2-methylbenzyl)-2,2’-bithiophene is unique due to the specific combination of bromine and methyl substitutions, which can influence its electronic properties and reactivity, making it suitable for specific applications in organic electronics and materials science.
Propiedades
Fórmula molecular |
C24H20Br2S2 |
|---|---|
Peso molecular |
532.4 g/mol |
Nombre IUPAC |
2-[(5-bromo-2-methylphenyl)methyl]-5-[5-[(5-bromo-2-methylphenyl)methyl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C24H20Br2S2/c1-15-3-5-19(25)11-17(15)13-21-7-9-23(27-21)24-10-8-22(28-24)14-18-12-20(26)6-4-16(18)2/h3-12H,13-14H2,1-2H3 |
Clave InChI |
UJQAFOCYUDLLGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Br)CC2=CC=C(S2)C3=CC=C(S3)CC4=C(C=CC(=C4)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















